molecular formula C2H4BrF5S B3030932 Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- CAS No. 109050-54-6

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

Cat. No.: B3030932
CAS No.: 109050-54-6
M. Wt: 235.02 g/mol
InChI Key: JVXOYDNEHDYIHT-UHFFFAOYSA-N
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Description

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- is a versatile chemical compound with the molecular formula C2H2BrF5S. It is known for its unique properties, making it valuable in various scientific research fields, including catalysis and materials synthesis.

Preparation Methods

The synthesis of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- typically involves the reaction of pentafluorosulfur bromide with ethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and purity.

Chemical Reactions Analysis

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

    Addition Reactions: It can undergo addition reactions with unsaturated compounds, forming new bonds.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- involves its interaction with specific molecular targets. The bromine and pentafluoro groups play a crucial role in its reactivity and interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- can be compared with other similar compounds, such as:

    Sulfur,(2-chloroethyl)pentafluoro-: Similar structure but with a chlorine atom instead of bromine.

    Sulfur,(2-iodoethyl)pentafluoro-: Similar structure but with an iodine atom instead of bromine.

The uniqueness of Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- lies in its specific reactivity and properties conferred by the bromine and pentafluoro groups.

Properties

IUPAC Name

2-bromoethyl(pentafluoro)-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOYDNEHDYIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382004
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109050-54-6
Record name Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-

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